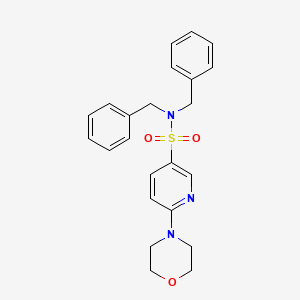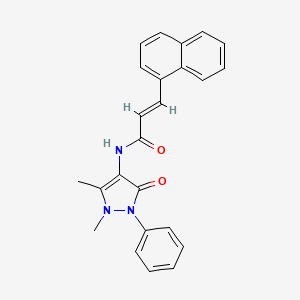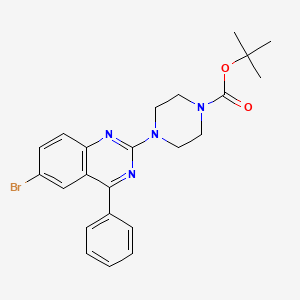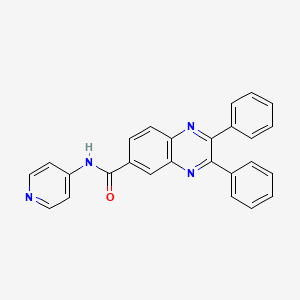
N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide
Übersicht
Beschreibung
N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide, also known as DBMPS, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide involves the inhibition of ion channels. N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide binds to the extracellular domain of ion channels, blocking the movement of ions across the cell membrane. This inhibition of ion channels can lead to various physiological effects, such as the reduction of pain sensation and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been found to have various biochemical and physiological effects. In addition to its role as an ion channel inhibitor, N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been found to inhibit the activity of various enzymes, including phospholipase C and protein kinase C. N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide in lab experiments is its specificity for ion channels. N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been found to selectively inhibit certain ion channels, making it a valuable tool in the study of ion channel function. However, one of the limitations of using N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide is its potential for off-target effects. N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been found to inhibit the activity of other proteins besides ion channels, which can lead to unintended physiological effects.
Zukünftige Richtungen
For research involving N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide include the development of more specific and potent ion channel inhibitors and the study of its role in various disease states.
Wissenschaftliche Forschungsanwendungen
N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been widely used in scientific research to study various biological processes. One of the major applications of N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide is in the study of ion channels. N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide has been found to inhibit the activity of various ion channels, including the transient receptor potential (TRP) channels, which are involved in pain sensation and thermoregulation. N,N-dibenzyl-6-(4-morpholinyl)-3-pyridinesulfonamide has also been used to study the role of ion channels in cancer cell proliferation and migration.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-6-morpholin-4-ylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-30(28,22-11-12-23(24-17-22)25-13-15-29-16-14-25)26(18-20-7-3-1-4-8-20)19-21-9-5-2-6-10-21/h1-12,17H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRJOBMEGBBPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzodioxol-5-yl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3437807.png)

![1,4-bis[3-(1,3-benzodioxol-5-yl)acryloyl]piperazine](/img/structure/B3437824.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B3437849.png)
![3-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B3437853.png)
![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3437860.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3437864.png)


![1-(2-methoxyphenyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3437877.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B3437879.png)

![2-{4-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B3437891.png)